5-(3-chlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide
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Overview
Description
5-(3-chlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a quinoline moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling Reactions: The final step involves coupling the furan ring, chlorophenyl group, and quinoline moiety through amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinoline moiety, converting it to tetrahydroquinoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
5-(3-chlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide: shares structural similarities with other furan carboxamides and quinoline derivatives.
Examples: 5-(3-bromophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide, 5-(3-fluorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide.
Uniqueness
- The presence of the chlorophenyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with molecular targets.
- The combination of the furan ring and quinoline moiety provides a distinct scaffold that can be further modified to enhance its properties for specific applications.
Properties
Molecular Formula |
C21H15ClN2O2 |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-8-9-14-4-3-7-17(20(14)23-13)24-21(25)19-11-10-18(26-19)15-5-2-6-16(22)12-15/h2-12H,1H3,(H,24,25) |
InChI Key |
ZDZXLWYQGNAFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C=C1 |
Origin of Product |
United States |
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